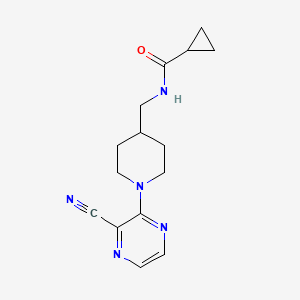![molecular formula C8H6ClN3O2 B2513674 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1501084-74-7](/img/structure/B2513674.png)
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocycle . It is a part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in CNS Drug Development
Heterocycles containing nitrogen, sulfur, and oxygen atoms, such as pyridines and pyrazolo[3,4-b]pyridines, form a significant class of organic compounds with potential CNS activity. These compounds can serve as lead molecules for synthesizing drugs that may act on the Central Nervous System (CNS), offering potential pathways for novel drug development without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their carboxyl functional groups, play a crucial role in biotechnological applications, including acting as inhibitors or substrates in microbial and enzymatic processes. Understanding the mechanisms of inhibition by carboxylic acids is vital for developing robust microbial strains for industrial applications, highlighting the importance of structural studies on carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Environmental and Biochemical Applications
Research on pyridine and pyrazolo[3,4-b]pyridine derivatives demonstrates their significant role in environmental science and biochemistry, including microbial metabolism of these compounds under aerobic and anaerobic conditions. These studies are crucial for understanding the biodegradation pathways of heterocyclic aromatic compounds, which has implications for environmental remediation and pollution control (Kaiser, Feng, & Bollag, 1996).
Antimicrobial and Antioxidant Properties
Natural carboxylic acids derived from plants exhibit significant antimicrobial and antioxidant activities. The structural differences among carboxylic acids, such as the number of hydroxyl groups and the presence of conjugated bonds, play a crucial role in their bioactivity. This information is vital for the development of new antimicrobial and antioxidant agents for various applications (Godlewska-Żyłkiewicz et al., 2020).
Synthesis of Biorenewable Chemicals
Levulinic acid, a carboxylic acid, has been identified as a key building block for synthesizing a wide range of chemicals from biomass. Its functional groups make it versatile for drug synthesis, highlighting the potential of carboxylic acids in reducing drug synthesis costs and improving reaction cleanliness. This points to the broader applicability of carboxylic acids like 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid in sustainable chemical synthesis (Zhang et al., 2021).
Propiedades
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQQEDWCRPGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)



![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)




![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)